BenchChemオンラインストアへようこそ!

3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic Acid

Physicochemical characterization Solid-state properties Crystallinity assessment

3-Bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid (CAS 188240-69-9) is a heterocyclic building block belonging to the tetrahydroisobenzofuran class, characterized by a bromine atom at the 3-position and a carboxylic acid group at the 1-position of a saturated six-membered ring-fused furan system. With a molecular formula of C9H9BrO3 and a molecular weight of 245.07 g/mol, this compound serves as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis, particularly as a precursor for cross-coupling reactions and as a fragment in the design of bioactive benzofuran-containing analogs.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 188240-69-9
Cat. No. B3248611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic Acid
CAS188240-69-9
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESC1CCC2=C(OC(=C2C1)C(=O)O)Br
InChIInChI=1S/C9H9BrO3/c10-8-6-4-2-1-3-5(6)7(13-8)9(11)12/h1-4H2,(H,11,12)
InChIKeyBLYYGIVNTAAYPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic Acid (CAS 188240-69-9): Core Scaffold Identity and Procurement Context


3-Bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid (CAS 188240-69-9) is a heterocyclic building block belonging to the tetrahydroisobenzofuran class, characterized by a bromine atom at the 3-position and a carboxylic acid group at the 1-position of a saturated six-membered ring-fused furan system. With a molecular formula of C9H9BrO3 and a molecular weight of 245.07 g/mol, this compound serves as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis, particularly as a precursor for cross-coupling reactions and as a fragment in the design of bioactive benzofuran-containing analogs . Commercial availability typically ranges from 95% to 98% purity .

Why 3-Bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic Acid Cannot Be Interchanged with Close Analogs


Although several tetrahydroisobenzofuran carboxylic acid derivatives share a common core, the presence and identity of the 3-position halogen, the oxidation state of the carboxylic acid functionality, and the degree of ring saturation critically influence physicochemical properties, chemical reactivity, and biological compatibility. The 3-bromo substituent confers a discrete electrophilic handle for palladium-catalyzed cross-coupling that is absent in the non-halogenated parent [1]; replacement with the corresponding ethyl ester alters both crystallinity (melting point drop of approximately 60 °C) and the downstream synthetic sequence requirement for ester hydrolysis ; and substitution of oxygen with sulfur (as in the benzo[c]thiophene congener) changes the electronic character and geometry of the heterocycle, leading to divergent biological target affinities [2]. These differences make generic substitution scientifically unsound for applications where specific reactivity, solubility, or binding conformation is required.

Quantitative Differentiation Evidence for 3-Bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic Acid Versus Comparator Compounds


Melting Point Comparison: Carboxylic Acid Form vs. Ethyl Ester Analog

The free carboxylic acid form of 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid (CAS 188240-69-9) exhibits a melting point of 145-150 °C (with decomposition), which is approximately 60 °C higher than its ethyl ester counterpart (CAS 188240-68-8, melting point 89-90 °C) . This substantial difference in solid-state thermal behavior reflects the stronger intermolecular hydrogen-bonding network associated with the carboxylic acid dimer motif, and it is consequential for purification protocol design (recrystallization solvent selection), storage stability assessment, and formulation compatibility screening.

Physicochemical characterization Solid-state properties Crystallinity assessment

Predicted Acidity Constant (pKa): Bromine-Induced Enhancement of Carboxylic Acid Acidity

The predicted pKa of 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid is 3.29 ± 0.20 . This value is significantly lower than that of typical unsubstituted aromatic carboxylic acids (e.g., benzoic acid, pKa ≈ 4.20) . The enhanced acidity is attributable to the electron-withdrawing inductive effect of the bromine atom at the 3-position, which stabilizes the conjugate base. By extension, the non-brominated parent compound 4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid is expected to exhibit a pKa closer to 4.0–4.5, though experimental data have not been reported. The lower pKa of the brominated analog implies a greater proportion of ionized (carboxylate) form at physiological pH (7.4), which can influence solubility, membrane permeability, and protein binding in biological assays.

Acid-base properties Ionization state prediction Bioavailability modeling

Synthetic Versatility: 3-Bromo as a Privileged Handle for Transition Metal-Catalyzed Cross-Coupling

The C3-bromo substituent serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig), enabling direct diversification of the tetrahydroisobenzofuran scaffold. This is a capability absent in the non-halogenated parent compound 4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid (CAS 1378818-17-7), which would require separate halogenation steps . The carboxylic acid group at C1 additionally offers an orthogonal functionalization site for amidation or esterification, creating a bifunctional building block that can serve as a single precursor for diverse library synthesis. In the context of medicinal chemistry, this dual functionalization potential has been exploited in the synthesis of tetrahydroisobenzofuran-containing DDATHF analogs as GARFT inhibitors, where the bromo intermediate enabled late-stage diversification [1].

Pd-catalyzed cross-coupling Building block differentiation MedChem SAR expansion

Biological Scaffold Validation: GARFT Inhibition in the Tetrahydroisobenzofuran Series

In a seminal structure-activity relationship (SAR) study, Taylor and Dowling replaced the 1',4'-phenylene region of DDATHF with tetrahydroisobenzofuran and tetrahydrobenzo[c]thiophene nuclei [1]. The resulting tetrahydroisobenzofuran-containing analog 12b exhibited competitive inhibition of murine trifunctional GARFT with a Ki of 8.7 nM, compared to a Ki of 25.4 nM for the corresponding benzo[c]thiophene analog 12a, representing an approximately 3-fold improvement in enzyme affinity. The IC50 values for cytotoxicity against CCRF-CEM cells were 1.3 nM (12a) and 15.2 nM (12b), showing that the tetrahydroisobenzofuran scaffold confers a distinct balance of target engagement and cellular potency. Although these values pertain to fully elaborated DDATHF analogs rather than the building block itself, they establish the privileged nature of the tetrahydroisobenzofuran core and support the prioritization of 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid as the entry point for reconstituting this validated chemotype.

Antitumor antifolate GARFT inhibition Scaffold hopping

Procurement-Driven Application Scenarios for 3-Bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic Acid


Medicinal Chemistry Hit-to-Lead Diversification via Suzuki-Miyaura Library Synthesis

The presence of both a C3-bromo electrophilic site and a C1-carboxylic acid functional group makes this building block ideally suited for the parallel synthesis of diverse analog libraries. The bromine atom can be exploited in high-throughput Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids to generate focused sets of C3-arylated tetrahydroisobenzofurans, while the carboxylic acid provides a secondary diversification point for amide bond formation [1]. This orthogonal reactivity profile reduces the number of synthetic steps required to access each library member, accelerating SAR exploration.

Antifolate Drug Discovery: Reconstitution of the DDATHF Tetrahydroisobenzofuran Pharmacophore

Building on the validated GARFT inhibitory activity of the tetrahydroisobenzofuran-containing DDATHF analog 12b (Ki = 8.7 nM against murine GARFT) [2], researchers engaged in antifolate-based antitumor programs can use 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic acid as the starting point for synthesizing next-generation GARFT or FPGS-targeting molecules. The bromo substituent allows late-stage functionalization, enabling systematic exploration of the deazapterin and glutamate side-chain vectors without requiring de novo scaffold construction.

Fragment-Based Drug Discovery (FBDD) Screening Set Supplementation

With a molecular weight of 245.07 g/mol, a predicted pKa of 3.29, and a melting point >140 °C , this compound meets standard fragment library criteria (MW < 300 Da, defined ionization state, good solid-state stability). The bromine atom provides anomalous scattering for X-ray crystallography, facilitating fragment soaking and structure determination. Compared to the non-brominated parent scaffold, the brominated version offers an immediately identifiable electron density feature that can accelerate hit validation in crystallographic fragment screening campaigns.

Process Chemistry: Carboxylic Acid Form for Direct Salt Screening and Formulation Studies

The free carboxylic acid form, with its well-defined melting point of 145-150 °C (decomp) , is preferable over the ethyl ester (m.p. 89-90 °C) for early-stage developability assessments that require crystalline material for salt formation, polymorph screening, and solid-state characterization. The higher melting point of the acid relative to the ester indicates a more robust crystal lattice, which generally correlates with better solid-state photostability and lower hygroscopicity—critical parameters for long-term storage in compound management facilities.

Quote Request

Request a Quote for 3-bromo-4,5,6,7-tetrahydroisobenzofuran-1-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.